Methyl 2-bromotetradecanoate
Overview
Description
Methyl 2-bromotetradecanoate, with the chemical formula C17H33BrO2 and CAS registry number 16631-25-7, is a compound known for its applications in various chemical processes . This colorless liquid, also referred to as methyl myristyl bromide, is characterized by its bromine and ester functional groups . This compound has been studied for its potential antimicrobial and antifungal properties, making it a valuable compound in the field of pharmaceutical research . Additionally, it has been used as a flavoring agent in the food industry .
Preparation Methods
Methyl 2-bromotetradecanoate can be synthesized through a multi-step reaction involving methanol and myristoyl chloride . The reaction conditions typically involve bromination followed by esterification . The industrial production methods for this compound often involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 2-bromotetradecanoate undergoes various types of chemical reactions, including substitution and reduction . Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for substitution . The major products formed from these reactions depend on the specific conditions and reagents used . For example, reduction with sodium borohydride can yield the corresponding alcohol, while substitution with sodium hydroxide can produce the corresponding hydroxyl compound .
Scientific Research Applications
Methyl 2-bromotetradecanoate has diverse applications in scientific research. In chemistry, it is used as a reagent for introducing bromine and ester functional groups into various molecules . In biology and medicine, it has been studied for its potential antimicrobial and antifungal properties . Additionally, it has applications in the food industry as a flavoring agent .
Mechanism of Action
The mechanism by which methyl 2-bromotetradecanoate exerts its effects involves its bromine and ester functional groups . These groups allow it to participate in various chemical reactions, such as substitution and reduction . The molecular targets and pathways involved in its antimicrobial and antifungal properties are still being studied, but it is believed that the compound disrupts the cell membranes of microorganisms, leading to their death .
Comparison with Similar Compounds
Methyl 2-bromotetradecanoate can be compared with other similar compounds, such as methyl 2-bromohexanoate and methyl 2-bromomyristate . These compounds share similar bromine and ester functional groups, but differ in their carbon chain lengths . This compound is unique in its specific combination of functional groups and carbon chain length, which gives it distinct properties and applications .
Properties
IUPAC Name |
methyl 2-bromotetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDPLPAGWMERRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884923 | |
Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16631-25-7 | |
Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16631-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016631257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetradecanoic acid, 2-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromotetradecanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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